
(S)-2-(4-Isobutylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Isobutylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Isobutylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isobutylbenzaldehyde and a suitable pyrrolidine precursor.
Formation of Intermediate: The aldehyde group of 4-isobutylbenzaldehyde is reacted with the pyrrolidine precursor under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated systems may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Isobutylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-Isobutylphenyl)pyrrolidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use in drug development, particularly for its chiral properties.
Industry: The compound may be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(4-Isobutylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-Isobutylphenyl)pyrrolidine: The enantiomer of the compound with opposite configuration.
2-(4-Isobutylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Pyrrolidines: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
(S)-2-(4-Isobutylphenyl)pyrrolidine is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomer and racemic mixture.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
(2S)-2-[4-(2-methylpropyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-12-5-7-13(8-6-12)14-4-3-9-15-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
GLTHMCOMCHSHLI-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
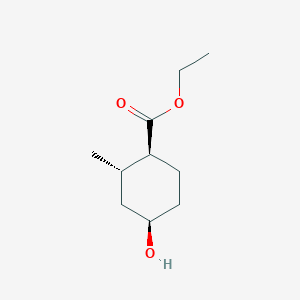
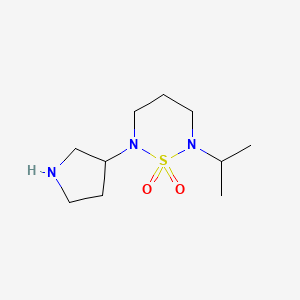
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
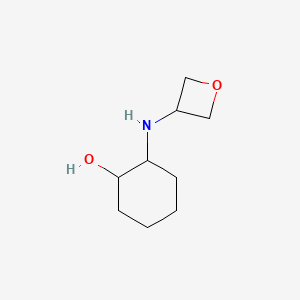
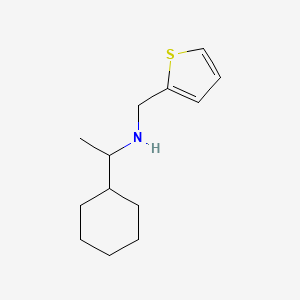
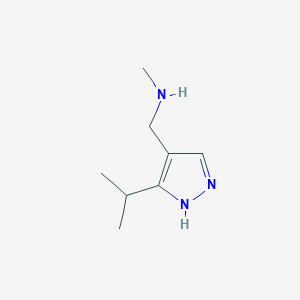
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
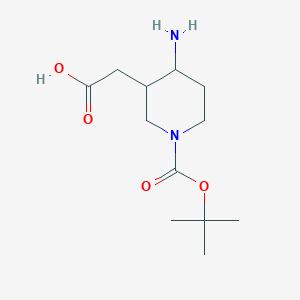
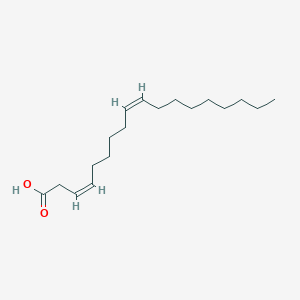
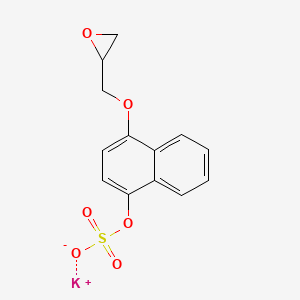
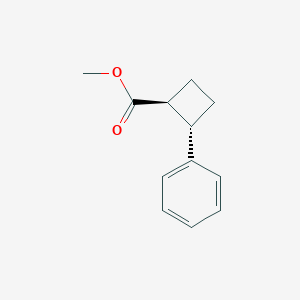

![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
